molecular formula C49H88O15 B1261586 [1-Hexadecanoyloxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] octadeca-9,12-dienoate

[1-Hexadecanoyloxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] octadeca-9,12-dienoate

Cat. No. B1261586
M. Wt: 917.2 g/mol
InChI Key: QZXMUPATKGLZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-Hexadecanoyloxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] octadeca-9,12-dienoate is a natural product found in Arisaema amurense, Kaempferia parviflora, and other organisms with data available.

Scientific Research Applications

Role in Blood Glucose Regulation

The compound 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, related to the queried chemical, has been identified as a potential agent in diabetes management. Isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), this compound targets several enzymes like dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase, indicating a role in blood glucose regulation (Muthusamy & Krishnasamy, 2016).

Solubility Studies

Understanding the solubility of compounds like maltose monohydrate and trehalose dihydrate, which share structural similarities with the queried chemical, is essential in various scientific applications. Studies have shown that the solubility of such compounds in ethanol–water solutions varies with temperature and ethanol mass fraction, providing important data for their usage in different scientific contexts (Gong, Wang, Zhang, & Qu, 2012).

Density and Viscosity Measurements

The densities and viscosities of sugar alcohol aqueous solutions, including compounds like maltitol that are structurally related to the queried compound, have been determined. These measurements are crucial for various research applications, particularly in formulation and process engineering (Zhu, Ma, & Zhou, 2010).

Synthesis and Chemical Behavior

Research into the synthesis of furanoid esters from unsaturated fatty esters, which could be analogous to the queried compound, provides insights into chemical synthesis and the behavior of complex organic molecules. This type of research contributes significantly to the development of new chemical entities and the understanding of organic reaction mechanisms (Jie & Lam, 1977).

properties

IUPAC Name

[1-hexadecanoyloxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H88O15/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(52)62-37(34-59-40(51)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-60-48-47(58)45(56)43(54)39(64-48)36-61-49-46(57)44(55)42(53)38(33-50)63-49/h11,13,17-18,37-39,42-50,53-58H,3-10,12,14-16,19-36H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXMUPATKGLZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H88O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Hexadecanoyloxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] octadeca-9,12-dienoate

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